alpha-(3,4,5-Trimethoxyphenyl)-4-morpholineethanol hydrochloride
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Overview
Description
Alpha-(3,4,5-Trimethoxyphenyl)-4-morpholineethanol hydrochloride is a chemical compound that features a trimethoxyphenyl group, a morpholine ring, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3,4,5-Trimethoxyphenyl)-4-morpholineethanol hydrochloride typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzaldehyde, undergoes a reaction with an appropriate amine to form the corresponding imine.
Reduction: The imine is then reduced to the amine using a reducing agent such as sodium borohydride.
Morpholine Ring Formation: The amine is reacted with an epoxide to form the morpholine ring.
Hydrochloride Salt Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the morpholine ring, leading to various reduced derivatives.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced aromatic or morpholine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Alpha-(3,4,5-Trimethoxyphenyl)-4-morpholineethanol hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-(3,4,5-Trimethoxyphenyl)-4-morpholineethanol hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tubulin and heat shock protein 90, which are crucial for cell division and stress response.
Receptor Modulation: It modulates receptors involved in neurotransmission, such as gamma-aminobutyric acid (GABA) receptors, influencing neuronal activity.
Pathway Interference: The compound interferes with signaling pathways like the thioredoxin reductase pathway, affecting cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenethylamine: Shares the trimethoxyphenyl group but lacks the morpholine ring and ethanol moiety.
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound, featuring the same aromatic ring structure.
Morpholine: Contains the morpholine ring but lacks the trimethoxyphenyl group and ethanol moiety.
Uniqueness
Alpha-(3,4,5-Trimethoxyphenyl)-4-morpholineethanol hydrochloride is unique due to its combination of the trimethoxyphenyl group, morpholine ring, and ethanol moiety. This unique structure contributes to its diverse bioactivity and potential therapeutic applications, distinguishing it from other similar compounds .
Properties
CAS No. |
23771-25-7 |
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Molecular Formula |
C15H24ClNO5 |
Molecular Weight |
333.81 g/mol |
IUPAC Name |
2-morpholin-4-yl-1-(3,4,5-trimethoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C15H23NO5.ClH/c1-18-13-8-11(9-14(19-2)15(13)20-3)12(17)10-16-4-6-21-7-5-16;/h8-9,12,17H,4-7,10H2,1-3H3;1H |
InChI Key |
NBZHVJOCPIMXEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(CN2CCOCC2)O.Cl |
Origin of Product |
United States |
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